molecular formula C9H9Cl2NO3 B14728425 2-(2,4-Dichlorophenoxy)ethyl carbamate CAS No. 6294-82-2

2-(2,4-Dichlorophenoxy)ethyl carbamate

Cat. No.: B14728425
CAS No.: 6294-82-2
M. Wt: 250.08 g/mol
InChI Key: XDHXMSOVLRGMQT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethyl carbamate is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)ethyl carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate 2-(2,4-dichlorophenoxy)ethanol, which is then treated with phosgene or a suitable carbamoyl chloride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethyl carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,4-dichlorophenol and ethyl carbamate.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2,4-Dichlorophenol and ethyl carbamate.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethyl carbamate has several scientific research applications, including:

    Agriculture: It is used as a herbicide to control the growth of unwanted plants.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.

    Chemistry: It serves as a reagent in organic synthesis, enabling the formation of various carbamate derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)ethyl N-(o-tolyl)carbamate
  • 2-(2,4-Dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
  • 2-(2,4-Dichlorophenoxy)ethyl N-(p-tolyl)carbamate

Uniqueness

2-(2,4-Dichlorophenoxy)ethyl carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorophenoxy group and the ethyl carbamate moiety. These structural elements confer distinct chemical and biological properties, making it suitable for specific applications in agriculture and pharmaceuticals. Compared to similar compounds, it may exhibit different reactivity and potency, which can be advantageous in certain contexts.

Properties

CAS No.

6294-82-2

Molecular Formula

C9H9Cl2NO3

Molecular Weight

250.08 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl carbamate

InChI

InChI=1S/C9H9Cl2NO3/c10-6-1-2-8(7(11)5-6)14-3-4-15-9(12)13/h1-2,5H,3-4H2,(H2,12,13)

InChI Key

XDHXMSOVLRGMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)N

Origin of Product

United States

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